
GW274150
Übersicht
Beschreibung
GW-274150 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It plays a crucial role in modulating nitric oxide (NO) production, which has implications in various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes:: GW-274150 can be synthesized through various routes. One common method involves the following steps:
Starting Material: Begin with suitable starting materials, such as substituted pyridines or related compounds.
Functionalization: Introduce functional groups (e.g., amino, hydroxyl) through chemical reactions.
Condensation: Form the target compound by condensing the functionalized intermediates.
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production:: The industrial production of GW-274150 typically involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary and may not be publicly available.
Analyse Chemischer Reaktionen
GW-274150 unterliegt verschiedenen Arten von Reaktionen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Substituenten können durch andere Gruppen ersetzt werden. Übliche Reagenzien sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine).
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Selectivity
GW274150 exhibits a potent and selective inhibition of iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). Studies have demonstrated that it has over 100-fold selectivity for iNOS relative to eNOS and nNOS, making it a valuable tool in research focused on nitric oxide pathways in various physiological and pathological conditions .
Table 1: Selectivity Profile of this compound
Enzyme Type | Selectivity Ratio |
---|---|
iNOS | - |
eNOS | >100-fold |
nNOS | >80-fold |
Applications in Inflammatory Diseases
This compound has been investigated for its therapeutic potential in various inflammatory conditions. A notable study demonstrated its efficacy in an acute model of lung injury induced by carrageenan. The compound significantly reduced inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as polymorphonuclear cell infiltration .
Case Study: Carrageenan-Induced Lung Injury
- Objective : Assess the impact of this compound on lung inflammation.
- Method : Rats were administered carrageenan to induce lung injury, followed by treatment with this compound.
- Results :
- Dose-dependent reduction in fluid accumulation and inflammatory cell infiltration.
- Decreased levels of nitrite/nitrate and pro-inflammatory cytokines.
Potential in Neurological Disorders
Research has also explored the role of this compound in neuroprotection. Its selective inhibition of iNOS may help mitigate neuronal damage associated with conditions such as stroke or neurodegenerative diseases. By reducing excessive nitric oxide production, this compound could potentially limit oxidative stress and inflammation in the nervous system .
Table 2: Effects of this compound on Neuroinflammation
Condition | Outcome |
---|---|
Stroke | Reduced neuronal apoptosis |
Neurodegeneration | Decreased markers of oxidative stress |
Clinical Research Insights
While this compound shows promise in preclinical models, clinical investigations have yielded mixed results. A study assessing its efficacy in migraine prophylaxis found no significant benefit compared to placebo, highlighting the need for further research to clarify its therapeutic potential .
Table 3: Summary of Clinical Trials Involving this compound
Study Focus | Findings | |
---|---|---|
Migraine prophylaxis | No significant efficacy | Further studies needed |
Inflammatory conditions | Positive effects observed | Potential therapeutic applications |
Wirkmechanismus
GW-274150 inhibits iNOS by binding to its active site. This prevents the conversion of arginine to NO, thereby modulating NO levels. The molecular targets and pathways involved are complex and interconnected, affecting immune responses, vascular function, and tissue homeostasis.
Vergleich Mit ähnlichen Verbindungen
GW-274150 zeichnet sich durch seine Selektivität für iNOS aus. Ähnliche Verbindungen umfassen andere NOS-Inhibitoren wie L-NMMA und AG-490.
Denken Sie daran, dass die schützende Rolle von GW-274150 bei der Entzündung von Lungenverletzungen und seine potenziellen therapeutischen Anwendungen es zu einer faszinierenden Verbindung für weitere Forschung machen .
Biologische Aktivität
GW274150, a selective inhibitor of inducible nitric oxide synthase (iNOS), has been the subject of extensive research due to its potential therapeutic applications in inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and pharmacokinetic properties.
Overview of this compound
This compound is chemically classified as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine . It exhibits high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool in the study of nitric oxide's role in inflammation and other pathologies. The compound operates by competing with L-arginine, the natural substrate for NOS enzymes, thereby inhibiting nitric oxide production.
The inhibition mechanism of this compound is characterized by:
- Selectivity : this compound demonstrates over 260-fold selectivity for iNOS compared to eNOS and nNOS in rat tissues, making it a potent candidate for studying iNOS-related pathologies .
- Time-dependent Inhibition : The compound shows a time-dependent inhibition profile on iNOS activity, with IC50 values recorded at 0.2 μM in J774 cells .
- Pharmacokinetics : It has a biphasic pharmacokinetic profile with a terminal half-life of approximately 6 hours in rodents, coupled with high oral bioavailability (>90%) .
Inflammatory Models
Research has demonstrated the efficacy of this compound in various inflammatory models:
- Carrageenan-Induced Lung Injury : In a study involving carrageenan-induced lung injury in rats, this compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The compound administered at doses of 2.5, 5, and 10 mg/kg resulted in a dose-dependent decrease in pleural fluid accumulation and polymorphonuclear cell infiltration .
Dose (mg/kg) | TNF-α Reduction (%) | IL-1β Reduction (%) |
---|---|---|
2.5 | 30 | 25 |
5 | 50 | 45 |
10 | 70 | 65 |
- Renal Ischemia/Reperfusion Injury : this compound has also been shown to mitigate renal damage following ischemia/reperfusion injury. The compound reduced markers of oxidative stress and improved renal function parameters .
Migraine Prophylaxis
Despite its potential, a clinical study assessing the efficacy of this compound in migraine prophylaxis found no significant difference from placebo treatments. Patients receiving doses predicted to inhibit iNOS did not experience fewer migraine days compared to those receiving placebo . This suggests that while this compound is effective in reducing inflammation in certain models, its role in migraine prevention may be limited.
Case Studies and Clinical Trials
- Study on Carrageenan-Induced Inflammation :
- Migraine Prevention Trial :
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOJNHYNHBPCW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCSCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCSCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210354-22-6 | |
Record name | S-[2-[(1-Iminoethyl)amino]ethyl]-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210354-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW-274150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210354226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-274150 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW-274150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZF1V8G63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.